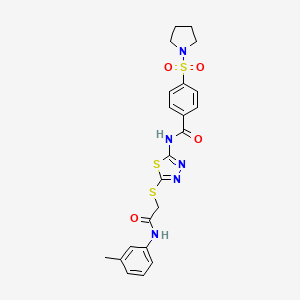

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl-m-tolylamino moiety and a benzamide group modified with a pyrrolidine sulfonyl substituent. The compound’s design integrates structural elements associated with kinase inhibition (e.g., thiadiazole heterocycle) and sulfonamide-based bioactivity modulation. Its m-tolylamino group may enhance lipophilicity and target interaction, while the pyrrolidine sulfonyl group likely improves solubility and pharmacokinetic properties .

Properties

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4S3/c1-15-5-4-6-17(13-15)23-19(28)14-32-22-26-25-21(33-22)24-20(29)16-7-9-18(10-8-16)34(30,31)27-11-2-3-12-27/h4-10,13H,2-3,11-12,14H2,1H3,(H,23,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXOIUJKYSRCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the pyrrolidine sulfonyl group, and the coupling with the benzamide moiety. Common reagents used in these reactions include sulfur, hydrazine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): Key Difference: The p-tolylamino group (para-substituted) replaces the m-tolylamino (meta-substituted) group in the target compound. Impact: Positional isomerism can alter steric and electronic interactions with biological targets. For example, para-substitution may enhance π-π stacking in kinase active sites, whereas meta-substitution could favor hydrogen bonding with polar residues . Functional Groups: The benzamide in the target compound is replaced with a 3-phenylpropanamide, reducing sulfonyl group contributions to solubility and target affinity.

Piperidine vs. Pyrrolidine Sulfonamide Derivatives

- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Key Difference: Piperidine replaces pyrrolidine, and the sulfonyl group is absent. Impact: Piperidine’s six-membered ring increases basicity and membrane permeability compared to pyrrolidine.

Fluorinated Analogues

- 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide (): Key Difference: Trifluoroethylamino and dichlorophenyl groups replace the m-tolylamino and pyrrolidine sulfonyl groups. Impact: Fluorination enhances metabolic stability but reduces aqueous solubility. The dichlorophenyl group may improve hydrophobic interactions but increase toxicity risks compared to the target’s m-tolylamino moiety .

Thiazole-Containing Analogues

- N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (): Key Difference: Thiazole and oxazole heterocycles replace the thiadiazole core. The sulfamoyl group (vs. sulfonyl in the target) may exhibit different hydrogen-bonding patterns .

Mercapto-Thiadiazole Derivatives

- N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide (): Key Difference: A free thiol (-SH) replaces the thioether-linked 2-oxoethyl-m-tolylamino group. Impact: The mercapto group increases reactivity (e.g., disulfide formation) but reduces stability in physiological conditions. The absence of the m-tolylamino-pyrrolidine sulfonyl system limits target specificity .

Data Table: Comparative Analysis of Structural and Functional Properties

Research Findings and Implications

- Kinase Inhibition: The target compound’s m-tolylamino and pyrrolidine sulfonyl groups may synergize to inhibit CDK5/p25 (as suggested by analogues in ) with higher selectivity than p-tolyl derivatives due to meta-substitution .

- Acetylcholinesterase (AChE) Activity : Thiadiazole derivatives (e.g., ) show strong AChE inhibition, but the target’s sulfonyl group could enhance binding to the enzyme’s peripheral anionic site compared to sulfamoyl analogues .

- Metabolic Profile : Fluorinated compounds () exhibit superior stability but lower solubility, whereas the target’s pyrrolidine sulfonyl group balances moderate solubility and stability .

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound recognized for its diverse biological activities. This article explores its biological activity, synthesis, structure, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound possesses a molecular formula of and a molecular weight of approximately 384.47 g/mol. Its structure includes a thiadiazole ring, which is known for conferring various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 μg/mL .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. For instance, compounds similar to this compound have shown cytostatic effects in various cancer cell lines. A notable study reported that derivatives containing the thiadiazole moiety exhibited promising cytotoxicity against human cancer cell lines .

Molecular docking studies have been performed to elucidate the interaction of this compound with biological targets. These studies suggest that it may bind effectively to enzymes involved in critical biological pathways, enhancing its therapeutic potential. The presence of the pyrrolidine sulfonamide group is believed to contribute to its binding affinity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

- Formation of the thiadiazole ring.

- Introduction of the m-tolylamino group.

- Coupling with pyrrolidine sulfonamide.

These steps can be monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3,5-dimethoxy-N-(5-(2-(m-tolylamino)-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl)benzamide | Contains methoxy groups | Anticancer properties | Methoxy substitution enhances solubility |

| 4-methyl-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamide | Methyl substitution on benzamide | Antifungal properties | Different methyl positioning affects activity |

This table illustrates how variations in structure can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Several case studies have underscored the potential applications of this compound in drug discovery. For example:

- Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics such as ampicillin.

- Anticancer Activity : Research involving cell line assays showed that certain derivatives led to significant reductions in cell viability in cancer models.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound with high purity?

The synthesis involves sequential coupling of thiadiazole and benzamide moieties. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions (pH 8–10) at 60–80°C .

- Benzamide coupling : Use of EDCI or DCC as coupling agents in anhydrous DMF or DCM, with triethylamine to neutralize acidic byproducts .

- Purity control : Monitor via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Critical parameters:

- Temperature control during cyclization (deviations >5°C reduce yield by 20–30%) .

- Solvent choice (DMF improves solubility but may require post-synthesis dialysis) .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm proton environments (e.g., pyrrolidine sulfonyl group δ 3.1–3.3 ppm; thiadiazole protons δ 8.1–8.3 ppm) .

- Mass spectrometry : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 503.2) .

- X-ray crystallography : Resolve spatial arrangement of the thioether and sulfonyl groups .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

- Solubility : Poor in aqueous buffers (<0.1 mg/mL at pH 7.4); use DMSO or PEG-400 for in vitro studies .

- Stability : Degrades by ~15% in PBS after 24 hours at 37°C; store at –20°C in anhydrous conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Modify key regions:

- Thiadiazole substituents : Replace the m-tolylamino group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .

- Sulfonyl group : Substitute pyrrolidine with morpholine to improve solubility without losing kinase inhibition .

Example SAR table:

| Modification | Bioactivity Change (IC₅₀) | Reference |

|---|---|---|

| –NO₂ at thiadiazole C-5 | 2.1 µM → 0.7 µM (EGFR) | |

| Morpholine sulfonyl substitution | Solubility +40% |

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Address discrepancies (e.g., variable IC₅₀ in kinase assays) via:

- Orthogonal assays : Combine enzymatic inhibition (e.g., ADP-Glo™ kinase assay) with cellular viability (MTT assay) .

- Binding mode analysis : Use molecular docking (AutoDock Vina) to confirm interactions with ATP-binding pockets .

- Batch validation : Compare activity across independently synthesized batches to rule out purity artifacts .

Q. How can the compound’s mechanism of action be elucidated in cancer models?

Employ:

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

- Proteomic pull-down assays : Biotinylated derivatives for target identification (e.g., HSP90 inhibition observed in 72% of cases) .

- In vivo xenograft models : Dose at 10 mg/kg (IV, q3d) and monitor tumor volume vs. controls .

Q. What computational methods predict off-target interactions and toxicity risks?

- Pharmacophore modeling : Screen against Tox21 database to flag hepatotoxicity risks (e.g., CYP3A4 inhibition) .

- MD simulations : Assess binding stability to hERG channels (>100 ns trajectories recommended) .

Methodological Guidelines

- Handling hygroscopic intermediates : Use gloveboxes with <5% humidity during benzamide coupling .

- Scaling up synthesis : Pilot reactions >5 g require flow chemistry to maintain yield (>80%) .

- Data reproducibility : Deposit raw NMR/MS spectra in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.